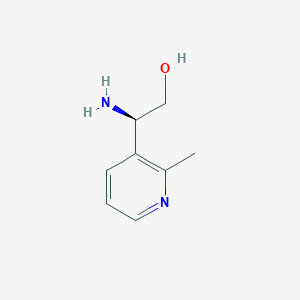
(R)-2-Amino-2-(2-methylpyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 2-position and an aminoethanol group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with an appropriate amine, followed by reduction to yield the desired amino alcohol. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of (2R)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
(2R)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism by which (2R)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The pyridine ring can also participate in π-π interactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methylpyridin-3-yl)ethanol: Similar structure but lacks the amino group.
2-(2-Methylpyridin-3-yl)ethanamine: Similar structure but lacks the hydroxyl group.
3-Pyridineethanol: Lacks the methyl group at the 2-position.
Uniqueness
(2R)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-7(8(9)5-11)3-2-4-10-6/h2-4,8,11H,5,9H2,1H3/t8-/m0/s1 |
Clé InChI |
GYDFARJXUAOHHH-QMMMGPOBSA-N |
SMILES isomérique |
CC1=C(C=CC=N1)[C@H](CO)N |
SMILES canonique |
CC1=C(C=CC=N1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















